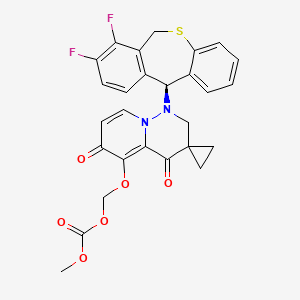
2-(tert-Butyl)-4-methoxyphenol-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(tert-Butyl)-4-methoxyphenol-d3 is a deuterated derivative of 2-(tert-Butyl)-4-methoxyphenol, commonly known as butylated hydroxyanisole (BHA). This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-4-methoxyphenol-d3 typically involves the deuteration of 2-(tert-Butyl)-4-methoxyphenol. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. Common catalysts used in this process include palladium on carbon (Pd/C) and platinum oxide (PtO2). The reaction is usually carried out under mild conditions, with deuterium gas (D2) as the deuterium source.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors to facilitate the hydrogen-deuterium exchange reaction efficiently. The purity of the final product is ensured through various purification techniques such as distillation and recrystallization.
化学反应分析
Types of Reactions
2-(tert-Butyl)-4-methoxyphenol-d3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound back to its hydroquinone form.
Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butyl or methoxy groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenols depending on the reagents used.
科学研究应用
2-(tert-Butyl)-4-methoxyphenol-d3 is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: Acts as an antioxidant in various industrial applications, including food preservation and polymer stabilization.
作用机制
The mechanism of action of 2-(tert-Butyl)-4-methoxyphenol-d3 involves its antioxidant properties. The compound donates hydrogen atoms (or deuterium atoms in this case) to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals. The pathways involved are primarily those related to oxidative stress and antioxidant defense mechanisms.
相似化合物的比较
Similar Compounds
2,4,6-Tri-tert-butylphenol: Another antioxidant with similar properties but different steric hindrance.
2,6-Di-tert-butylphenol: Widely used as an antioxidant in industrial applications.
tert-Butylhydroquinone (TBHQ): A related compound with potent antioxidant properties.
Uniqueness
2-(tert-Butyl)-4-methoxyphenol-d3 is unique due to its deuterium labeling, which makes it particularly valuable in research applications involving isotopic tracing. This property allows for detailed studies of reaction mechanisms and metabolic pathways that are not possible with non-deuterated analogs.
属性
分子式 |
C11H16O2 |
|---|---|
分子量 |
183.26 g/mol |
IUPAC 名称 |
2-tert-butyl-4-(trideuteriomethoxy)phenol |
InChI |
InChI=1S/C11H16O2/c1-11(2,3)9-7-8(13-4)5-6-10(9)12/h5-7,12H,1-4H3/i4D3 |
InChI 键 |
MRBKEAMVRSLQPH-GKOSEXJESA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1)O)C(C)(C)C |
规范 SMILES |
CC(C)(C)C1=C(C=CC(=C1)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


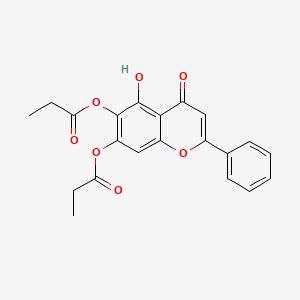
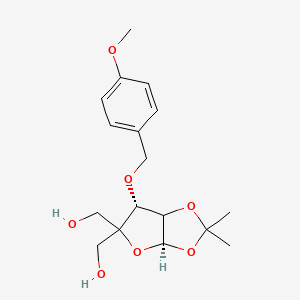
![1-hydroxy-1-[[(5'S)-5'-hydroxy-2',5',7'-trimethyl-4'-oxospiro[cyclopropane-1,6'-indene]-1'-yl]methyl]urea](/img/structure/B12407739.png)

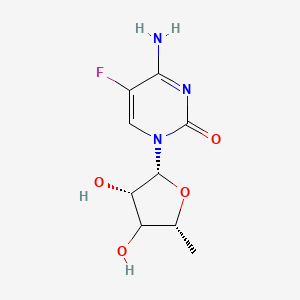
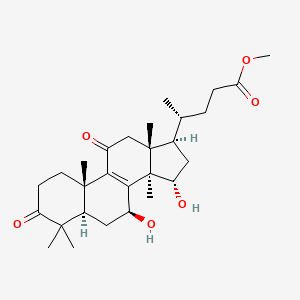

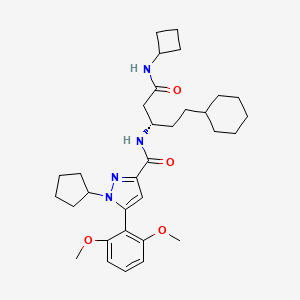


![[(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-7-methoxy-4-oxo-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (Z)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12407783.png)
![3-[9-[(3-bromophenyl)methyl]-6-[3-[(Z)-N'-hydroxycarbamimidoyl]phenyl]carbazol-3-yl]-N'-hydroxybenzenecarboximidamide](/img/structure/B12407788.png)
